3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one
Description
3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one is a synthetic organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methylene bridge and a thiaquinolinone core
Properties
IUPAC Name |
(2E)-2-[[4-(trifluoromethoxy)phenyl]methylidene]-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)22-11-7-5-10(6-8-11)9-14-15(21)20-12-3-1-2-4-13(12)23-14/h1-9H,(H,20,21)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSIQVLUNZYZOL-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=CC3=CC=C(C=C3)OC(F)(F)F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)/C(=C\C3=CC=C(C=C3)OC(F)(F)F)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one typically involves multiple steps:
Formation of the Thiaquinolinone Core: The thiaquinolinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative, with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Formation of the Methylene Bridge: The methylene bridge is formed by reacting the phenyl ring with a suitable methylene donor, such as formaldehyde, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiaquinolinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiaquinolinone core, potentially converting it to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation. Its unique structural features make it suitable for applications in advanced materials science.
Mechanism of Action
The mechanism by which 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and selectivity, while the thiaquinolinone core may contribute to the overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.
Thiaquinolinone derivatives: Compounds with the thiaquinolinone core are structurally similar and may have comparable reactivity and applications.
Uniqueness
3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one is unique due to the combination of the trifluoromethoxy group and the thiaquinolinone core, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for specialized applications in research and industry.
This detailed article provides a comprehensive overview of 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in treating diseases, and relevant case studies.
- Chemical Formula : C16H10F3NO2S
- Molecular Weight : 337.32 g/mol
- Structure : The compound features a thiaquinoline core with a trifluoromethoxy-substituted phenyl group.
The biological activity of 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethoxy group enhances interactions with target enzymes through hydrogen and halogen bonding. This has been shown to increase the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory responses .
- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The cytotoxicity is likely mediated through the induction of apoptosis and cell cycle arrest .
- Antioxidant Activity : The compound also displays antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Study 1: Inhibition of COX and LOX Enzymes
A study evaluated the inhibitory effects of various derivatives of thiaquinoline compounds on COX and LOX enzymes. The results indicated that 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one exhibited moderate inhibitory activity against these enzymes, suggesting its potential use in treating inflammatory conditions .
Study 2: Cytotoxic Effects on Cancer Cell Lines
In vitro studies conducted on MCF-7 and Hek293-T cell lines revealed that this compound induced significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways, leading to increased cell death in cancerous cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The trifluoromethoxy group enhances biological activity by improving metabolic stability and lipid solubility, which facilitates better membrane permeability. Modifications in the phenyl ring can significantly affect the potency against specific targets such as AChE and BChE, with some derivatives showing dual inhibitory effects beneficial for Alzheimer's disease treatment .
Q & A
Basic: What are the established synthetic routes for 3-((4-(Trifluoromethoxy)phenyl)methylene)-1,4-dihydro-4-thiaquinolin-2-one, and what key reaction conditions optimize yield?
Answer:
The synthesis typically involves two key steps: (1) formation of the thiaquinolin-2-one core and (2) introduction of the trifluoromethoxy-substituted phenylmethylene group.
- Thiaquinolin core synthesis : Alkylation of thiol precursors under inert conditions (e.g., nitrogen atmosphere) in ethanol or chloroform, followed by purification via column chromatography, is a foundational method .
- Aryl coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using PdCl₂(PPh₃)₂ or Pd(OAc)₂ in polar aprotic solvents like DMF with K₂CO₃ as a base is effective for attaching the trifluoromethoxy-phenyl group. Reaction temperatures of 323–373 K and stoichiometric control (1:1.05 equivalents) are critical for minimizing side products .
Basic: How can spectroscopic techniques (NMR, X-ray crystallography) characterize the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assignments focus on distinguishing the methylene bridge (δ ~5.5–6.5 ppm for vinyl protons) and the trifluoromethoxy group (δ ~60–65 ppm for ¹⁹F NMR). Aromatic protons in the quinolin and phenyl rings appear as distinct multiplets .
- X-ray crystallography : Single-crystal analysis resolves dihedral angles between the thiaquinolin core and substituents (e.g., 11.73° for phenyl rings), confirming stereoelectronic effects. Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice . Refinement using riding models (C–H bond lengths: 0.93–0.97 Å) ensures accuracy .
Advanced: How does the trifluoromethoxy group influence the compound's electronic properties and reactivity in substitution reactions?
Answer:
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which:
- Reduces electron density at the phenyl ring, directing electrophilic substitution to meta/para positions.
- Enhances stability against oxidative degradation compared to non-fluorinated analogs.
- Alters solubility : Increased lipophilicity improves membrane permeability in biological assays but reduces aqueous solubility. Computational studies (e.g., DFT) quantify these effects via Hammett constants (σₚ ≈ 0.35 for -OCF₃) .
Advanced: What strategies resolve contradictions in biological activity data across different assay systems for this compound?
Answer:
Discrepancies often arise from assay-specific variables:
- Solvent effects : DMSO solubility vs. aqueous buffers can alter bioavailability. Pre-solubilization protocols (e.g., <0.1% DMSO) mitigate artifacts .
- Cellular models : Primary cells vs. immortalized lines (e.g., HEK293) exhibit divergent metabolic profiles. Normalize data using internal controls (e.g., ATP quantification).
- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based viability and caspase-3 activation) to confirm apoptosis vs. necrosis mechanisms .
Basic: What are the solubility and stability profiles of this compound under various pH and solvent conditions?
Answer:
- Solubility : Highly soluble in DMSO and chloroform (>10 mg/mL), moderately in ethanol (~2–5 mg/mL), and poorly in aqueous buffers (<0.1 mg/mL at pH 7.4). The trifluoromethoxy group enhances partitioning into lipid bilayers .
- Stability : Stable at room temperature in inert atmospheres but degrades under UV light or acidic conditions (pH <4). Store at -20°C in amber vials with desiccants.
Advanced: How do structural modifications at the thiaquinolin core affect binding affinity in target protein interactions?
Answer:
- Sulfur substitution : Replacing the thiaquinolin sulfur with oxygen (quinolone analog) reduces binding to metalloenzymes (e.g., HDACs) due to lost Lewis acid-base interactions .
- Methylene bridge rigidity : Introducing sp³ hybridization (vs. sp²) alters dihedral angles, impacting docking into hydrophobic pockets. Molecular dynamics simulations show ~30% reduced affinity when flexibility is constrained .
- Substituent positioning : Para-trifluoromethoxy groups exhibit higher affinity than ortho analogs in kinase assays (IC₅₀: 0.5 μM vs. 2.1 μM), attributed to steric and electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
